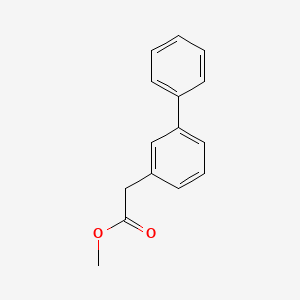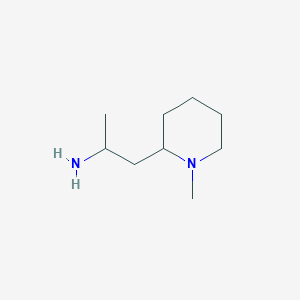
1-(1-Methylpiperidin-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-2-yl)propan-2-amine is a useful research chemical .
Molecular Structure Analysis
The molecular weight of 1-(1-Methylpiperidin-2-yl)propan-2-amine is 156.27 . The InChI code is 1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3 .Physical And Chemical Properties Analysis
1-(1-Methylpiperidin-2-yl)propan-2-amine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
One of the applications of secondary cyclic amines, including structures similar to "1-(1-Methylpiperidin-2-yl)propan-2-amine," is in organic synthesis and catalysis. For example, unusual product formations in tungsten(0)-catalyzed reactions of propargylic alcohols with secondary cyclic amines have been reported. These reactions led to the isolation of previously unknown diamines containing the tetrahydrofuran ring, demonstrating the utility of such amines in complex organic synthesis and the construction of novel organic structures (Kocięcka et al., 2018).
Pharmacological Research
Secondary cyclic amines are also significant in pharmacological research. The synthesis of tertiary amines and their evaluation as inhibitors for carbon steel corrosion showcases the broad applicability of these compounds beyond traditional pharmacological boundaries, indicating their potential in creating protective coatings and inhibitors in industrial applications (Gao et al., 2007).
Material Science and Polymer Chemistry
In material science and polymer chemistry, poly(amido-amine)s (PAAs) carrying secondary amine groups have been explored for their endosomolytic properties, illustrating the role of such amines in developing polymers with potential applications in drug delivery and biotechnology. The study of these PAAs highlights the correlation between physicochemical properties and biological activity, providing insights into the design of biocompatible materials (Ferruti et al., 2000).
Conformational and Computational Studies
The conformational preferences and computational studies of amines, including 1-(1-Methylpiperidin-2-yl)propan-2-amine, contribute significantly to understanding the structural and electronic factors influencing their reactivity and interactions. For instance, a GIAO/DFT study of 1H, 13C, and 15N shieldings in amines, including piperidine derivatives, provides valuable data for conformational analysis, aiding in the design and synthesis of new compounds with desired properties (Alkorta & Elguero, 2004).
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 1-(1-Methylpiperidin-2-yl)propan-2-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRCCVYUBWINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-2-yl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2733485.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2733487.png)
![N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2733490.png)
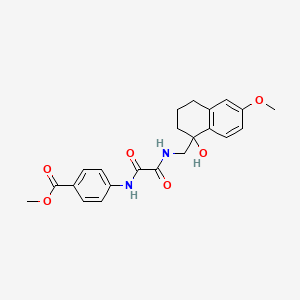
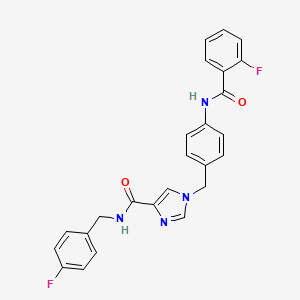

![N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2733496.png)
![2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2733498.png)
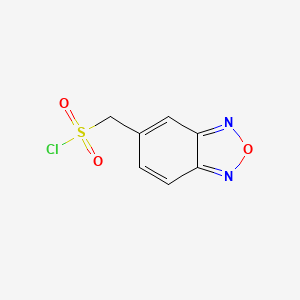
![2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2733500.png)
